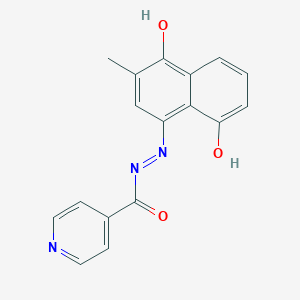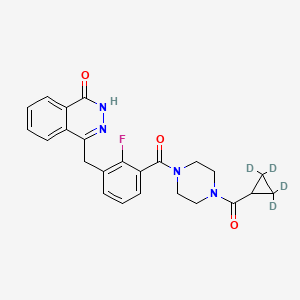
2-Fluorobenzyl olaparib-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluorobenzyl olaparib-d4: is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of olaparib, a well-known poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the drug, making it a valuable tool in drug development and research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzyl olaparib-d4 involves multiple steps, starting with the preparation of key intermediates. One of the primary methods includes the use of phthalhydrazide to construct the phthalazinone moiety, followed by a Negishi coupling reaction to introduce the fluorobenzyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of less toxic reagents and improved yields to ensure cost-effectiveness and safety .
化学反応の分析
Types of Reactions: 2-Fluorobenzyl olaparib-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
科学的研究の応用
2-Fluorobenzyl olaparib-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of olaparib.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of olaparib derivatives.
Industry: Employed in the large-scale production of deuterium-labeled drugs for research purposes
作用機序
The mechanism of action of 2-Fluorobenzyl olaparib-d4 is similar to that of olaparib. It inhibits poly (ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair. By inhibiting these enzymes, the compound induces synthetic lethality in cancer cells with deficient homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations .
類似化合物との比較
Olaparib: The parent compound, a PARP inhibitor used in cancer treatment.
Rucaparib: Another PARP inhibitor with similar applications.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Uniqueness: 2-Fluorobenzyl olaparib-d4 is unique due to its deuterium labeling, which can enhance the pharmacokinetic and metabolic profiles of the drug. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
特性
分子式 |
C24H23FN4O3 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
4-[[2-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O3/c25-21-16(14-20-17-5-1-2-6-18(17)22(30)27-26-20)4-3-7-19(21)24(32)29-12-10-28(11-13-29)23(31)15-8-9-15/h1-7,15H,8-14H2,(H,27,30)/i8D2,9D2 |
InChIキー |
OXEZBBMVOZEGNT-LZMSFWOYSA-N |
異性体SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54)[2H] |
正規SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


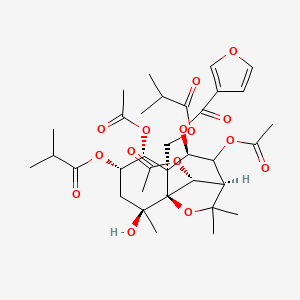
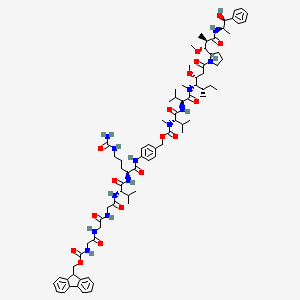
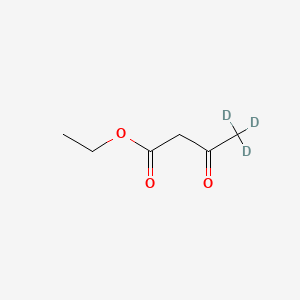
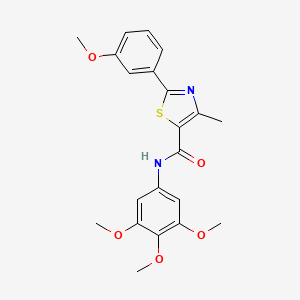
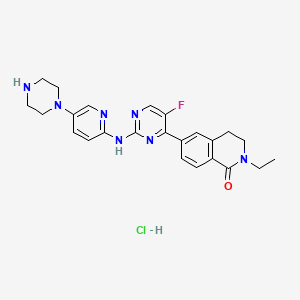
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
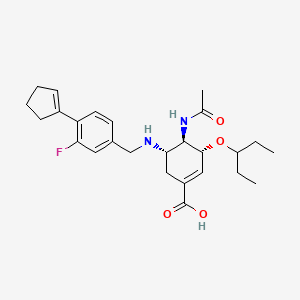
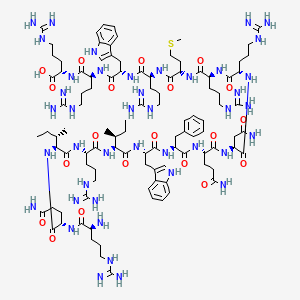
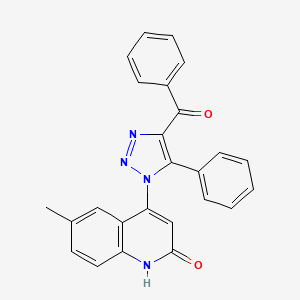
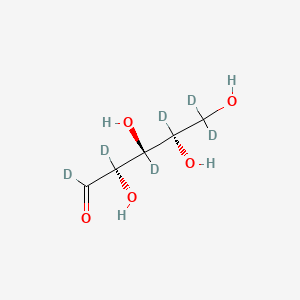
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)

![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
